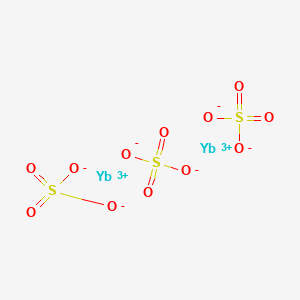
Sulfuric acid, ytterbium(3+) salt (3:2)
説明
Synthesis Analysis
The synthesis of ytterbium salts, including those similar to sulfuric acid, ytterbium(3+) salt (3:2), involves complex processes. One approach is demonstrated in the synthesis of polystyrene-bound perfluoroalkyl sulfonic acids and their ytterbium salts, highlighting the use of multicomponent reactions (MCRs) for efficient synthesis of related compounds (Yin, Zhao, & Li, 2005).
Molecular Structure Analysis
The molecular structure of ytterbium salts can be intricate. For instance, ytterbium(III) complexes with sulfonic acid salts exhibit complex structures, such as a distorted monocapped tetragonal prismatic arrangement in ytterbium(III) atoms, contributing to the formation of one-dimensional chain structures and three-dimensional frameworks (Wu et al., 2011).
Chemical Reactions and Properties
Ytterbium salts are known for participating in various chemical reactions. For example, ytterbium(III) triflate-catalyzed amination of 1-cyclopropylprop-2-yn-1-ols showcases ytterbium's role in facilitating reactions, leading to the efficient synthesis of conjugated enynes (Rao et al., 2009).
Physical Properties Analysis
Ytterbium salts' physical properties vary significantly based on their specific composition and structure. For example, the thermal and luminescent properties of ytterbium(III) complexes are of particular interest, demonstrating unique behavior under different conditions (Wu et al., 2011).
科学的研究の応用
-
Soil Science and Plant Nutrition
- Application : Sulfuric acid has been used to improve the physiological traits and nutritional status of rice in calcareous saline-sodic soils .
- Method : A lysimeter experiment was conducted using soils with different salinity and sodicity levels. The amendments (gypsum and sulfuric acid) were applied to ameliorate the soil .
- Results : The application of sulfuric acid significantly improved soil properties, crop growth, and physiological traits of rice under mild, moderate, and severe salinity-sodicity stress .
-
Material Sciences and Biomedical Applications
- Application : Yttrium oxide nanoparticles have been used for technical applications due to their higher dielectric constant and thermal stability .
- Method : Various synthetic methods of nanoparticles, such as sol-gel, emulsion, chemical methods, solid-state reactions, combustion, colloid reaction techniques, and hydrothermal processing, are used .
- Results : Yttrium oxide nanoparticles have been used as a host material for a variety of rare-earth dopants, biological imaging, and photodynamic therapies. They also have attractive antibacterial and antioxidant properties .
-
Chemical Synthesis
- Application : Ytterbium salts are often used as catalysts in chemical reactions .
- Method : The specific method of application would depend on the reaction being catalyzed. Generally, the ytterbium salt would be added to the reaction mixture to speed up the reaction .
- Results : The use of ytterbium salts as catalysts can lead to faster reaction times and higher yields .
-
Industrial Applications
- Application : Sulfuric acid is widely used in various industries for processes such as wastewater processing, oil refining, and mineral extraction .
- Method : The specific method of application would depend on the industrial process. In wastewater processing, for example, sulfuric acid is used to adjust the pH of the water .
- Results : The use of sulfuric acid in these processes can lead to more efficient operations and better end products .
特性
IUPAC Name |
ytterbium(3+);trisulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.2Yb/c3*1-5(2,3)4;;/h3*(H2,1,2,3,4);;/q;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCOOBXEBNBTGL-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Yb+3].[Yb+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O12S3Yb2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40890700 | |
| Record name | Ytterbium sulfate (Yb2(SO4)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
634.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sulfuric acid, ytterbium(3+) salt (3:2) | |
CAS RN |
13469-97-1 | |
| Record name | Ytterbium sulfate anhydrous | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013469971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, ytterbium(3+) salt (3:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ytterbium sulfate (Yb2(SO4)3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40890700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diytterbium trisulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.374 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | YTTERBIUM SULFATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SW73894EYV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















